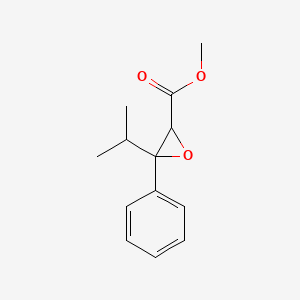![molecular formula C12H11NO2S2 B13639176 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C12H11NO2S2 and a molecular weight of 265.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as ammonium thiocyanate. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to cell death. Additionally, the compound’s antimicrobial activity may involve interference with bacterial enzyme systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(phenylmethylidene)benzenesulfonamide
- 4-methyl-N-(2-thienylmethylene)benzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is unique due to its specific structural features, such as the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H11NO2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ |
Clé InChI |
QTWZZLGYRFTEMV-UKTHLTGXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)








